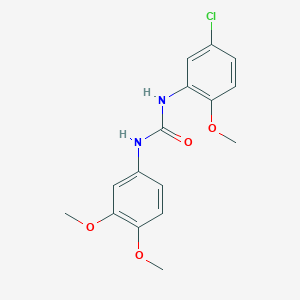
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as CDMU, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea is not fully understood. However, it has been proposed that this compound inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been found to inhibit the activity of PKC in a dose-dependent manner, which may contribute to its antitumor and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This compound has also been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the type of cancer cell or virus being studied. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of research is the development of analogs of this compound with improved potency and selectivity. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the identification of new targets for cancer and viral therapies. Additionally, the combination of this compound with other anticancer or antiviral agents may enhance their efficacy and reduce their toxicity. Finally, the development of this compound-based drug delivery systems may improve the bioavailability and pharmacokinetics of this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antitumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-21-13-6-4-10(17)8-12(13)19-16(20)18-11-5-7-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHIVVQFOGZBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



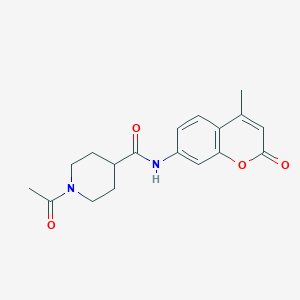

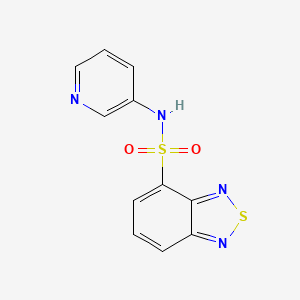
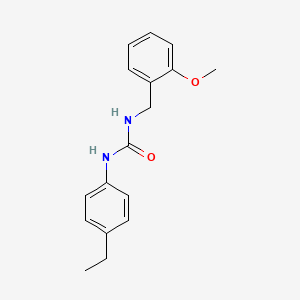
![N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4422616.png)
![4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4422636.png)
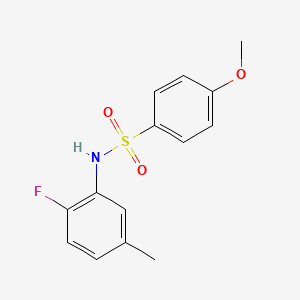


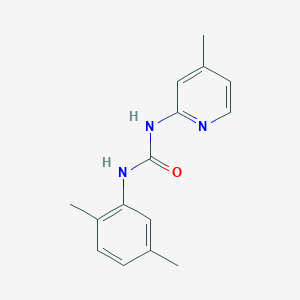
![3-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4422661.png)
![methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4422663.png)
![4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4422666.png)